molecular formula C19H16O3 B12599868 5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one CAS No. 611609-92-8

5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one

Cat. No.: B12599868
CAS No.: 611609-92-8
M. Wt: 292.3 g/mol
InChI Key: WBUHPZMENYURBQ-UHFFFAOYSA-N
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Description

5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one: is an organic compound that belongs to the furanone family This compound is characterized by a furan ring substituted with phenyl and phenylprop-2-en-1-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylprop-2-en-1-ol with 5-phenylfuran-2(5H)-one under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one include:

    3-Phenyl-2-propen-1-ol: A related compound with similar structural features.

    2-Phenyl-2-propanol: Another compound with a phenyl group and similar reactivity.

    Imidazole-containing chalcones: Compounds with similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

611609-92-8

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

2-phenyl-3-(3-phenylprop-2-enoxy)-2H-furan-5-one

InChI

InChI=1S/C19H16O3/c20-18-14-17(19(22-18)16-11-5-2-6-12-16)21-13-7-10-15-8-3-1-4-9-15/h1-12,14,19H,13H2

InChI Key

WBUHPZMENYURBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC(=O)OC2C3=CC=CC=C3

Origin of Product

United States

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